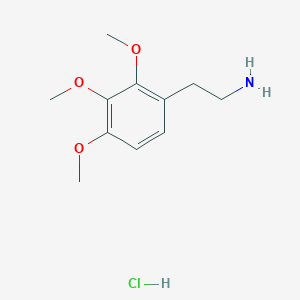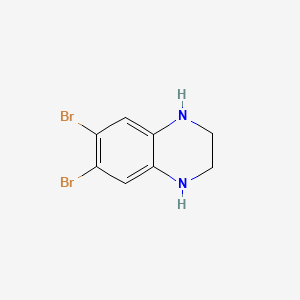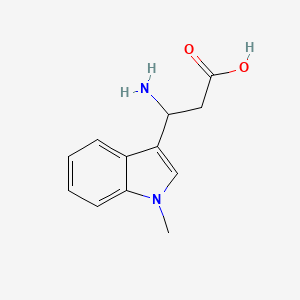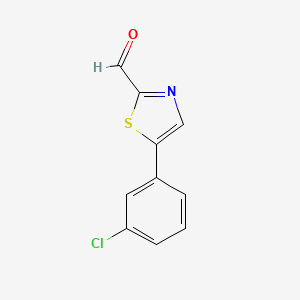![molecular formula C8H11N3 B12437824 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine CAS No. 757942-36-2](/img/structure/B12437824.png)
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it a bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrazine ring . Another approach includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor indicates that it might interfere with signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar bicyclic structure but with a pyrimidine ring instead of a pyrazine ring.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another related compound with additional substituents that modify its chemical properties.
Uniqueness
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
757942-36-2 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3 |
Clave InChI |
NREAXSXHEQIWTH-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=NC=CN=C2CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


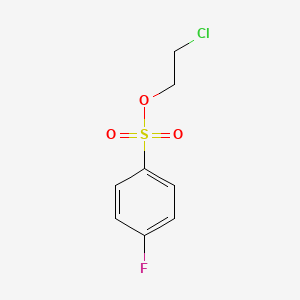
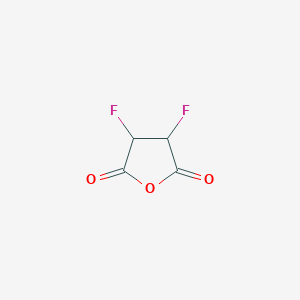
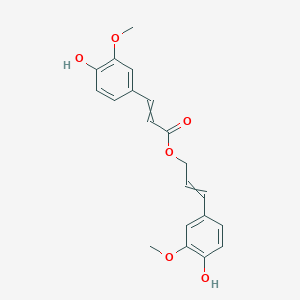
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)

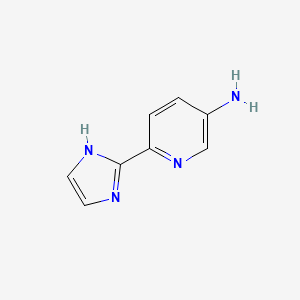
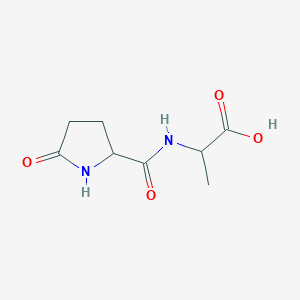
![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)


